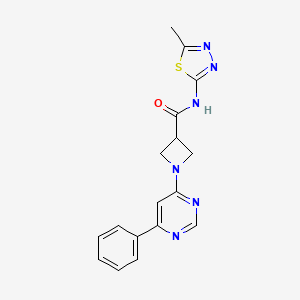

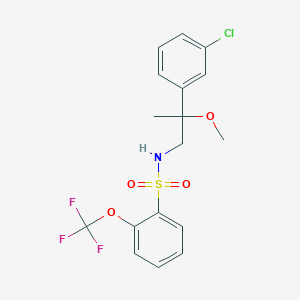

![molecular formula C13H4F6N4 B2819341 2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile CAS No. 113710-36-4](/img/structure/B2819341.png)

2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile, also known as 2-BTA-TCN, is a small molecule that was first synthesized in the laboratory in 2011. It is a trifluoromethylated anilino derivative of ethene-1,1,2-tricarbonitrile and has become a widely studied compound in the scientific community. This molecule has been used in a variety of research applications and has been studied for its potential biochemical and physiological effects.

科学的研究の応用

Synthetic Applications in Pesticide Development

3,5-Bis(trifluoromethyl)aniline, a related compound to 2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile, has been utilized in the synthetic process of the novel pesticide Bistrifluron. The synthesis involves several steps starting from 3,5-bis-(trifluoromethyl)benzene, proceeding through nitrations, reductions, chlorinations, and other reactions to finally yield Bistrifluron, which exhibits potent growth-retarding activity against pests. This process has been deemed feasible for industrial production, indicating its significance in agricultural science and pesticide chemistry (Liu, 2015).

Involvement in Cycloadditions and Stereochemical Probes

Compounds structurally similar to this compound have been used as stereochemical probes in studying cycloadditions of acceptor with donor alkenes. For instance, (E)- and (Z)-1,2-bis(trifluoromethyl)ethene-1,2-dicarbonitrile were involved in additions to methyl (E)- and (Z)-propenyl ether, forming various cyclobutanes. The reactions, products, and their structural assignments were studied in depth, contributing valuable information to the field of stereochemistry and reaction mechanisms (Huisgen & Desmaison, 2012).

Applications in Organic Synthesis

Another notable application is in the field of organic synthesis, where 3,5-bis(trifluoromethyl)aniline, a compound structurally similar to this compound, was utilized as a monodentate transient directing group. This facilitated the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, leading to the formation of various symmetrical and unsymmetrical 9-fluorenones. This method boasted excellent regioselectivities, broad functional group compatibility, and high atom economy under mild conditions, marking its significance in synthetic organic chemistry (Wang et al., 2019).

特性

IUPAC Name |

2-[3,5-bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F6N4/c14-12(15,16)8-1-9(13(17,18)19)3-10(2-8)23-11(6-22)7(4-20)5-21/h1-3,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQAQCJYSLYFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=C(C#N)C#N)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)

![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)

![2-[[3-(4-Fluorophenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]butanoic acid ethyl ester](/img/structure/B2819267.png)

![2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2819268.png)

![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)